molecular formula C5H7IN2O B2557654 2-(4-Iodo-1H-pyrazol-1-yl)ethanol CAS No. 1408334-75-7

2-(4-Iodo-1H-pyrazol-1-yl)ethanol

Cat. No. B2557654
M. Wt: 238.028
InChI Key: BQTYRYUORKTCJO-UHFFFAOYSA-N
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Patent
US09359354B2

Procedure details

A solution of 4-iodopyrazole (14.3 g, 73.9 mmol) and ethylene carbonate (6.83 g, 77.6 mmol) in DMF (50 mL) was stirred at 125° C. for 24 h. The cooled solution was concentrated under vacuum to leave a brown oil. The residue was purified by FCC, using 30-70% EtOAc in DCM, to give the title compound (9.36 g, 53%). LCMS (Method 1): Rt 2.24 min, m/z 239 [MH+].
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
6.83 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
53%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.C1(=O)O[CH2:10][CH2:9][O:8]1>CN(C=O)C>[I:1][C:2]1[CH:3]=[N:4][N:5]([CH2:10][CH2:9][OH:8])[CH:6]=1

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
IC=1C=NNC1
Name
Quantity
6.83 g
Type
reactant
Smiles
C1(OCCO1)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The cooled solution was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to leave a brown oil
CUSTOM
Type
CUSTOM
Details
The residue was purified by FCC

Outcomes

Product
Name
Type
product
Smiles
IC=1C=NN(C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.36 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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